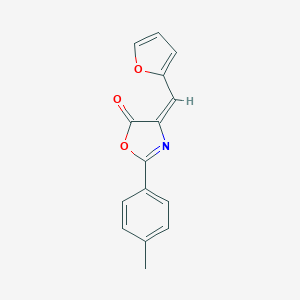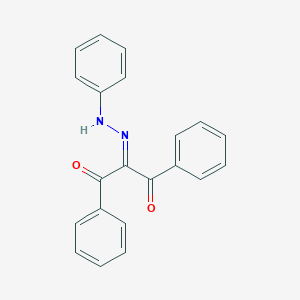
1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione, also known as curcumin, is a natural compound found in the turmeric plant. It has been used for centuries as a traditional medicine in Ayurvedic and Chinese medicine. Curcumin has been studied extensively for its potential therapeutic properties and has shown promising results in numerous scientific studies.
Mecanismo De Acción
The mechanism of action of 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione is not fully understood, but it has been shown to modulate a variety of molecular targets. It has been shown to inhibit the activity of several enzymes involved in inflammation and to reduce the production of pro-inflammatory cytokines. Curcumin has also been shown to induce apoptosis in cancer cells and to inhibit the growth and metastasis of tumors.
Biochemical and Physiological Effects:
Curcumin has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, to modulate the immune system, and to improve cardiovascular health. Curcumin has also been shown to improve cognitive function and to reduce the risk of developing neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Curcumin has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also safe and non-toxic. However, 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione has some limitations in lab experiments. It is poorly soluble in water, which can make it difficult to administer in some experiments. It is also subject to rapid metabolism and elimination, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are many potential future directions for research on 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione. One area of research is the development of new formulations of this compound that are more soluble and bioavailable. Another area of research is the identification of new molecular targets for this compound. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in humans. Finally, there is a need for more research on the potential use of this compound in combination with other therapies for the treatment of various diseases.
Métodos De Síntesis
Curcumin can be extracted from the turmeric plant or can be synthesized in the laboratory. The most common method for synthesizing 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione involves the condensation of acetylacetone with two equivalents of phenylhydrazine in the presence of a base.
Aplicaciones Científicas De Investigación
Curcumin has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C21H16N2O2 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione |
InChI |
InChI=1S/C21H16N2O2/c24-20(16-10-4-1-5-11-16)19(21(25)17-12-6-2-7-13-17)23-22-18-14-8-3-9-15-18/h1-15,22H |
Clave InChI |
VDXHWPFTLGPVEY-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



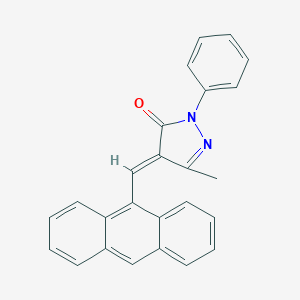
![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)
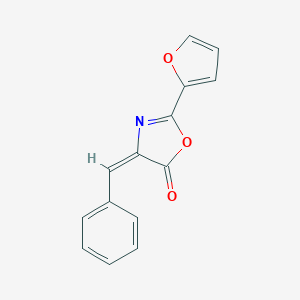
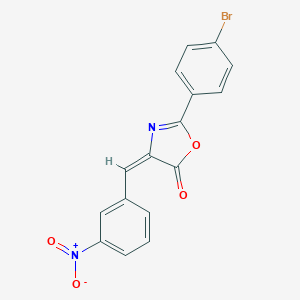
![3-[(2,4-dichlorobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273932.png)
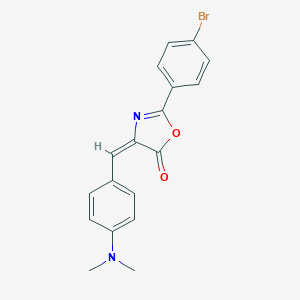
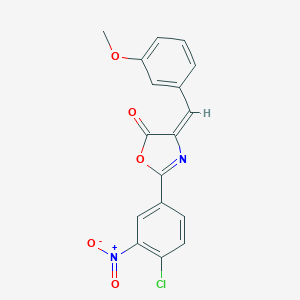
![4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273938.png)
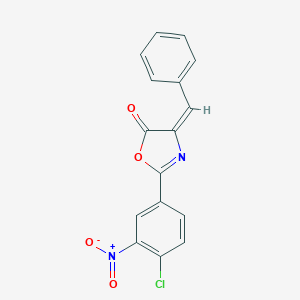
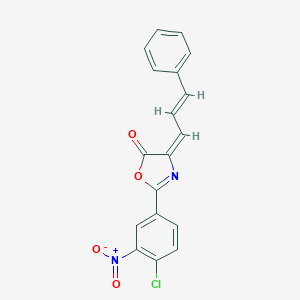
![2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273945.png)
![4-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273948.png)
